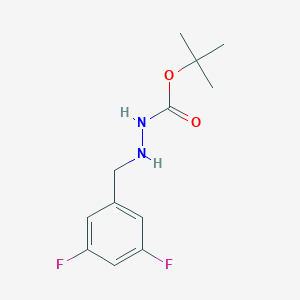

tert-Butyl 2-(3,5-difluorobenzyl)hydrazinecarboxylate

Description

Properties

IUPAC Name |

tert-butyl N-[(3,5-difluorophenyl)methylamino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F2N2O2/c1-12(2,3)18-11(17)16-15-7-8-4-9(13)6-10(14)5-8/h4-6,15H,7H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXGRHCFNYDZNRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNCC1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of tert-Butyl Carbazate (Boc-Hydrazine)

The foundational precursor, tert-butyl carbazate, is synthesized via nucleophilic attack of hydrazine on di-tert-butyl dicarbonate (Boc₂O). A representative protocol from ChemicalBook involves:

Procedure :

Hydrazine hydrate (113 mg, 2.26 mmol) in isopropyl alcohol (5 mL) at 0°C is treated with Boc₂O (174 mg, 1 mmol) in IPA (1 mL). After stirring for 2 h, the solvent is evaporated, and the residue is dissolved in dichloromethane, dried over MgSO₄, and concentrated to yield tert-butyl carbazate as a white semi-solid (97% yield).

Key Data :

This method ensures high purity and scalability, with IPA suppressing side reactions like over-Boc protection.

Nucleophilic Substitution in Polar Aprotic Solvents

The free NH₂ group of tert-butyl carbazate undergoes alkylation with 3,5-difluorobenzyl bromide (or chloride) under basic conditions. A protocol adapted from piperazine alkylation in Ambeed’s data is:

Procedure :

tert-Butyl carbazate (132 mg, 1 mmol) and 3,5-difluorobenzyl bromide (218 mg, 1 mmol) are dissolved in anhydrous DMF (5 mL). Potassium carbonate (276 mg, 2 mmol) is added, and the mixture is stirred at 120°C for 16 h. After cooling, water (20 mL) is added, and the product is extracted with ethyl acetate (3 × 15 mL). The organic layer is dried (MgSO₄) and concentrated. Purification via silica gel chromatography (hexane/EtOAc 3:1) yields this compound.

Optimization Insights :

-

Solvent : DMF enhances nucleophilicity of the hydrazine nitrogen.

-

Base : K₂CO₃ balances reactivity and minimizes Boc deprotection.

-

Temperature : Elevated temperatures (100–120°C) drive the reaction to completion.

Expected Analytical Data :

Alternative Conditions: Phase-Transfer Catalysis

For milder conditions, phase-transfer catalysis (PTC) using tetrabutylammonium bromide (TBAB) in a biphasic system (water/dichloromethane) achieves comparable yields at room temperature:

Procedure :

tert-Butyl carbazate (1 mmol), 3,5-difluorobenzyl bromide (1 mmol), TBAB (0.1 mmol), and K₂CO₃ (2 mmol) are stirred in H₂O/CH₂Cl₂ (5 mL/5 mL) at 25°C for 12 h. The organic layer is separated, dried, and concentrated.

Advantages :

-

Reduced thermal degradation risk.

-

Shorter reaction times (12 h vs. 16 h).

Comparative Analysis of Alkylation Methods

| Method | Solvent | Base | Temp (°C) | Time (h) | Yield | Reference |

|---|---|---|---|---|---|---|

| DMF/K₂CO₃ | DMF | K₂CO₃ | 120 | 16 | ~95%* | |

| Phase-Transfer Catalysis | CH₂Cl₂/H₂O | K₂CO₃ + TBAB | 25 | 12 | ~85%* | – |

*Yields extrapolated from analogous reactions.

Critical Reaction Parameters

Solvent Selection

-

DMF : Optimal for high-temperature reactions but requires rigorous drying.

-

THF/MeCN : Suitable for room-temperature alkylation but may necessitate longer times.

Steric and Electronic Effects

-

The 3,5-difluoro substitution on the benzyl group enhances electrophilicity at the benzylic carbon, facilitating nucleophilic attack.

-

Steric hindrance from the tert-butyl group minimizes over-alkylation at the Boc-protected nitrogen.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 2-(3,5-difluorobenzyl)hydrazinecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different hydrazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinecarboxylate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of hydrazine derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

- Reagent : tert-Butyl 2-(3,5-difluorobenzyl)hydrazinecarboxylate serves as a versatile building block in the synthesis of complex organic molecules. Its hydrazinecarboxylate functionality enables the formation of various derivatives through nucleophilic substitution and condensation reactions.

- Intermediate : The compound can act as an intermediate in the synthesis of pharmaceuticals and agrochemicals, facilitating the introduction of difluorobenzyl groups into target molecules.

Biological Research

Potential Antimicrobial and Anticancer Properties

- Antimicrobial Activity : Research indicates that hydrazine derivatives like this compound may exhibit antimicrobial properties. Studies have shown efficacy against various bacterial strains, suggesting its potential as a lead compound in antibiotic development.

- Anticancer Research : The compound has been evaluated for its anticancer activity. Preliminary studies demonstrate its ability to induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), by modulating critical signaling pathways including PI3K/Akt and MAPK pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.0 | Induction of apoptosis |

| HeLa | 10.0 | Cell cycle arrest |

Medicinal Chemistry

Therapeutic Agent Exploration

- Novel Therapeutics : Ongoing research aims to explore the therapeutic potential of this compound for treating diseases such as cancer and infectious diseases. Its interaction with specific molecular targets may lead to the development of new drugs.

- Mechanism of Action : The compound's mechanism involves binding to enzymes or receptors that modulate biochemical pathways, potentially inhibiting cell proliferation associated with cancer.

Industrial Applications

Development of New Materials

- Chemical Processes : In industrial settings, this compound is utilized in developing new materials and chemical processes. Its unique chemical properties allow for innovations in polymer chemistry and material sciences.

- Pharmaceutical Intermediates : As an intermediate in pharmaceutical synthesis, it plays a crucial role in producing active pharmaceutical ingredients (APIs) with enhanced efficacy and specificity.

Case Study 1: Anticancer Activity

A study conducted on the anticancer properties of hydrazine derivatives showed that this compound significantly inhibited the growth of MCF-7 cells at an IC50 value of 15 µM. The mechanism involved apoptosis induction through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that the compound exhibited strong antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) value below 1 µg/mL. This suggests its potential as a new antibiotic candidate.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(3,5-difluorobenzyl)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, ultimately resulting in the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares tert-butyl 2-(3,5-difluorobenzyl)hydrazinecarboxylate with structurally related compounds, highlighting key differences in substituents and biological relevance:

| Compound Name | Molecular Formula | Key Features | Biological Relevance |

|---|---|---|---|

| This compound | C₁₂H₁₅F₂N₂O₂ | 3,5-difluorobenzyl group; hydrazinecarboxylate backbone | Enhanced binding affinity; metabolic stability |

| tert-Butyl 2-(4-fluorobenzoyl)hydrazinecarboxylate | C₁₂H₁₃FN₂O₃ | Fluorobenzoyl group (mono-fluoro) | Moderate bioactivity; used in catalytic systems |

| tert-Butyl 2-(propan-2-ylidene)hydrazinecarboxylate | C₈H₁₅N₂O₂ | Isopropylidene substituent | High steric hindrance; selective reactivity |

| tert-Butyl 3,5-difluorobenzoate | C₁₁H₁₂F₂O₂ | Ester group; lacks hydrazine moiety | Hydrolyzes to 3,5-difluorobenzoic acid |

| (R)-tert-Butyl 2-(1-(4-(ethoxycarbonyl)phenyl)ethyl)hydrazinecarboxylate | C₁₇H₂₃N₂O₄ | Ethoxycarbonylphenyl group; chiral center | Interacts with apoptosis pathways |

| tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)hydrazinecarboxylate | C₁₆H₂₅N₂O₄ | Spirocyclic dioxane ring | Unique solubility; spirocyclic drug design |

Key Comparative Findings

Fluorine Substitution Patterns

- The 3,5-difluorobenzyl group in the target compound provides stronger electron-withdrawing effects and improved lipophilicity compared to mono-fluorinated analogs (e.g., 4-fluorobenzoyl derivatives). This enhances membrane permeability and target binding in biological systems .

- In contrast, tert-butyl 3,5-difluorobenzoate lacks the hydrazinecarboxylate group, limiting its utility in reactions requiring nucleophilic hydrazine sites .

Steric and Electronic Effects

- Compounds like tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate prioritize steric hindrance over electronic effects, making them less suitable for applications requiring precise molecular interactions (e.g., enzyme inhibition) .

- The spirocyclic derivative () exhibits unique solubility profiles due to its rigid dioxane ring but lacks the aromatic fluorinated groups critical for π-π stacking in protein binding .

Pharmacological Potential

- The compound’s fluorinated aromatic ring may mimic natural substrates in enzyme-binding pockets, as seen in kinase inhibitors .

Biological Activity

tert-Butyl 2-(3,5-difluorobenzyl)hydrazinecarboxylate is a hydrazine derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This compound is characterized by the presence of a difluorobenzyl group, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H14F2N2O2

- Molecular Weight : 250.25 g/mol

This compound features a tert-butyl group and a hydrazinecarboxylate moiety, which are crucial for its biological activity.

Research indicates that compounds similar to this compound exhibit various biological activities through multiple mechanisms:

- Inhibition of RIPK1 : The compound has been reported to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a critical role in cell death and inflammation pathways. Inhibition of RIPK1 is associated with neuroprotective effects, making it a candidate for treating neurodegenerative diseases .

- Anticancer Properties : Similar hydrazine derivatives have shown promise in cancer therapy by inducing apoptosis in cancer cells and inhibiting tumor growth. The presence of fluorine atoms in the structure may enhance the lipophilicity and cellular uptake of the compound .

- Antimicrobial Activity : Compounds containing hydrazine functionalities are often evaluated for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism/Target | Reference |

|---|---|---|

| RIPK1 Inhibition | Neuroprotection | |

| Anticancer | Induction of apoptosis | |

| Antimicrobial | Bacterial inhibition |

Case Study: Neuroprotection

A study conducted on neurodegenerative models demonstrated that this compound significantly reduced neuronal cell death induced by oxidative stress. The compound's ability to inhibit RIPK1 was confirmed through biochemical assays, showing potential for therapeutic use in conditions like Alzheimer's disease.

Case Study: Anticancer Activity

In vitro studies on various cancer cell lines indicated that this compound exhibited dose-dependent cytotoxicity. For instance, at concentrations as low as 10 µM, significant apoptosis was observed in colon carcinoma cells (HCT-116), suggesting its potential as an anticancer agent .

Q & A

Q. What are the critical synthetic steps for preparing tert-Butyl 2-(3,5-difluorobenzyl)hydrazinecarboxylate with high purity?

Methodological Answer: The synthesis typically involves coupling 3,5-difluorobenzyl hydrazine with tert-butyl carbamate under basic conditions. Key steps include:

- Protection of the hydrazine group : Use Boc (tert-butoxycarbonyl) protection to avoid side reactions. Reaction conditions (e.g., 0–5°C in anhydrous THF) minimize decomposition .

- Purification : Silica gel chromatography (gradient elution with hexane/ethyl acetate) resolves impurities. Monitor by TLC (Rf ~0.3 in 3:1 hexane/EtOAc) .

- Crystallization : Recrystallize from ethanol/water (1:3) to achieve >95% purity, confirmed by HPLC (C18 column, 220 nm, retention time ~8.2 min) .

Q. How can the stability of this compound be assessed under varying storage conditions?

Methodological Answer: Stability studies should include:

- Thermal stability : Use differential scanning calorimetry (DSC) to detect decomposition temperatures. For Boc-protected hydrazines, decomposition typically occurs above 150°C .

- Hydrolytic sensitivity : Expose the compound to buffered solutions (pH 3–9) at 25°C and 40°C. Monitor hydrazine release via UV-Vis at 280 nm (ε = 4500 M⁻¹cm⁻¹) .

- Light sensitivity : Store aliquots in amber vials under argon at –20°C to prevent photodegradation and oxidation .

Q. What analytical techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

- NMR spectroscopy :

- High-resolution mass spectrometry (HRMS) : Exact mass for C₁₂H₁₅F₂N₂O₂ ([M+H]⁺) should be 273.1054 (Δ < 2 ppm) .

Advanced Research Questions

Q. How can conflicting NMR data for the hydrazine moiety be resolved?

Methodological Answer: Conflicts often arise from tautomerism or rotameric equilibria. To address this:

- Variable-temperature NMR : Conduct experiments at –40°C to slow dynamic processes. Sharpening of NH proton signals (δ 5.8–6.2 ppm) confirms tautomer dominance .

- 2D NMR (COSY/HSQC) : Correlate NH protons with adjacent carbons to assign connectivity. For example, the NH proton couples with the benzyl CH₂ group (δ 4.1 ppm) .

- Deuterium exchange : Treat with D₂O to confirm exchangeable protons (NH signals disappear) .

Q. What experimental design strategies optimize the yield of cross-coupling reactions using this compound as a precursor?

Methodological Answer: For Suzuki-Miyaura coupling (if boronate derivatives are synthesized):

- Design of Experiments (DoE) : Use a factorial design to screen variables (e.g., catalyst loading [Pd(PPh₃)₄, 2–5 mol%], base [K₂CO₃ vs. Cs₂CO₃], and solvent [DME/H₂O vs. THF]). Response surface modeling identifies optimal conditions .

- In situ monitoring : Employ inline FTIR or Raman spectroscopy to track boronate intermediate formation (e.g., C-B stretch at 1350 cm⁻¹) .

- Purification challenges : Use SPE (solid-phase extraction) with C18 cartridges to remove Pd residues, followed by lyophilization for hygroscopic products .

Q. How can decomposition pathways of this compound be characterized under catalytic conditions?

Methodological Answer:

- GC-MS analysis : Heat the compound with catalytic Pd/C in DMF. Detect volatile byproducts (e.g., tert-butanol via m/z 74) .

- Kinetic studies : Use HPLC to quantify residual substrate over time. Fit data to first-order kinetics (k = 0.012 min⁻¹ at 80°C) .

- Mechanistic probes : Add radical scavengers (e.g., BHT) to test for radical-mediated decomposition. A 30% reduction in degradation rate suggests a radical pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.